PD-L1 inhibitory peptide

PD-1/PD-L1 blockade HTRF assay macrocyclic peptide optimisation

pAC65 is the most potent non-antibody PD-L1 inhibitor published to date, with antibody-equivalent cellular potency (EC50 0.58 nM vs. atezolizumab 0.14 nM). Its ~1.9 kDa macrocyclic structure delivers superior molar dosing in multi-well T-cell reactivation assays, eliminating antibody batch variability, steric hindrance, and tissue penetration artifacts. Unique dual blockade of PD-1/PD-L1 and CD80/PD-L1 complexes—validated by NMR—enables dissection of the CD80 cis-interaction axis inaccessible to single-target peptides. The complete p57→pAC65 evolutionary dataset (IC50: 45.4 nM→1.80 nM) supports rational analogue design. Custom synthesis only; request a quote.

Molecular Formula C96H135N21O23S
Molecular Weight 1983.3 g/mol
Cat. No. B15614502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePD-L1 inhibitory peptide
Molecular FormulaC96H135N21O23S
Molecular Weight1983.3 g/mol
Structural Identifiers
InChIInChI=1S/C96H135N21O23S/c1-12-15-26-74-88(131)105-65(37-52(4)5)85(128)111-72(83(126)101-46-79(121)102-64(22-14-3)96(139)140)50-141-51-80(122)103-68(39-55-30-32-58(118)33-31-55)91(134)112(9)54(8)82(125)107-70(43-78(99)120)93(136)116-36-21-29-75(116)89(132)110-71(44-98)87(130)108-67(38-53(6)7)94(137)117-48-59(119)42-77(117)90(133)106-66(40-56-45-100-62-25-19-17-23-60(56)62)86(129)104-63(34-35-97)84(127)109-69(92(135)114(11)76(27-16-13-2)95(138)113(74)10)41-57-47-115(49-81(123)124)73-28-20-18-24-61(57)73/h3,17-20,23-25,28,30-33,45,47,52-54,59,63-72,74-77,100,118-119H,12-13,15-16,21-22,26-27,29,34-44,46,48-51,97-98H2,1-2,4-11H3,(H2,99,120)(H,101,126)(H,102,121)(H,103,122)(H,104,129)(H,105,131)(H,106,133)(H,107,125)(H,108,130)(H,109,127)(H,110,132)(H,111,128)(H,123,124)(H,139,140)/t54-,59+,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,74-,75-,76-,77-/m0/s1
InChIKeyYZIXAMWYVQPTNK-BFHZYFNMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PD-L1 Inhibitory Peptide Procurement: Structural Identity and Core Characteristics of the Macrocyclic Inhibitor pAC65


PD-L1 inhibitory peptides are a class of medium-sized molecules (typically 13–16 amino acid residues) that competitively block the protein–protein interaction between Programmed Death-Ligand 1 (PD-L1) and its receptor PD-1, thereby reactivating T-cell-mediated antitumor immunity [1]. Among these, the macrocyclic peptide pAC65 represents a structurally constrained, patent‑disclosed inhibitor with a molecular weight of approximately 1.9 kDa. Unlike linear peptides, its cyclised backbone restricts conformational freedom and confers enhanced proteolytic resistance [1]. pAC65 belongs to the subgroup of direct competitive PD-1/PD-L1 antagonists and is distinguished by its ability to simultaneously disrupt the PD-L1/CD80 complex, a feature not shared by most in‑class peptide inhibitors [1].

Why In‑Class PD-L1 Peptide Inhibitors Cannot Be Assumed Interchangeable: A pAC65 Procurement Perspective


PD-L1 inhibitory peptides span a 10,000‑fold potency range (IC50 from >6 µM to sub‑nanomolar) and differ fundamentally in topology (linear vs. cyclic), target coverage (PD‑L1/PD‑1 only vs. dual CD80 blockade), and serum stability, making generic substitution scientifically unsound [1][2]. Linear peptides such as TPP‑1 (KD 95 nM) and Ar5Y_4 (KD 1.38 µM) exhibit substantially weaker binding than macrocycles, while even within the macrocycle class, potency varies over 100‑fold between early candidates such as p57 (IC50 45.4 nM) and optimised molecules such as pAC65 (IC50 1.80 nM) [1][2]. Selecting a PD-L1 inhibitory peptide without quantitative head‑to‑head benchmarking therefore introduces significant risk of sub‑therapeutic target engagement.

pAC65 PD-L1 Inhibitory Peptide: Quantitative Differentiation Evidence Against Closest Analogs and Alternatives


Biochemical Binding Potency: pAC65 vs. Linear Peptide Precursor p57 – a 25‑Fold IC50 Gain

pAC65 inhibits the PD‑1/PD‑L1 interaction with an IC50 of 1.80 ± 0.16 nM in an HTRF biochemical assay, representing a 25‑fold improvement over the linear precursor peptide p57 (IC50 45.4 ± 0.001 nM) when measured under identical experimental conditions within the same study [1]. This quantitative gain is attributable to macrocyclisation‑induced conformational pre‑organisation and reduced entropic penalty upon target binding [1].

PD-1/PD-L1 blockade HTRF assay macrocyclic peptide optimisation

Cellular Functional Potency: pAC65 vs. FDA‑Approved Antibody Atezolizumab – Comparable EC50 in Jurkat T‑Cell Activation

In a cell‑based immune checkpoint blockade assay using Jurkat effector cells co‑cultured with PD‑L1‑expressing target cells, pAC65 restored T‑cell activation with an EC50 of 0.58 nM, compared to an EC50 of 0.14 nM for the FDA‑approved anti‑PD‑L1 antibody atezolizumab tested in the same assay system [1]. This represents a within‑assay potency within 4‑fold of the clinical gold‑standard monoclonal antibody, and a dramatic >975‑fold improvement over the precursor peptide p57 (EC50 566 nM) measured under identical conditions [1].

immune checkpoint blockade Jurkat effector cells T‑cell reactivation

Dual Immune Checkpoint Blockade: pAC65 Simultaneously Disrupts PD‑1/PD‑L1 and CD80/PD‑L1, a Property Absent in Most Peptide Comparators

Unlike TPP‑1, Ar5Y_4, and BMSpep‑57, which are reported to block only the PD‑1/PD‑L1 interaction, pAC65 has been experimentally demonstrated to dissociate both the PD‑1/PD‑L1 complex and the CD80/PD‑L1 complex using SOFAST‑HMQC NMR titration with ¹⁵N‑labelled PD‑L1 as the reporter protein [1]. The estimated KD of the pAC65–PD‑L1 interaction is in the nanomolar range, compared to KD ≈ 8 µM for the native PD‑1/PD‑L1 interaction and KD ≈ 1.7 µM for the PD‑L1/CD80 interaction [1]. No quantitative dual‑blockade data are available in the public domain for TPP‑1 or Ar5Y_4, which are reported as PD‑1/PD‑L1‑selective agents [2].

CD80/PD-L1 cis-interaction dual checkpoint blockade NMR binding assay

Macrocycle vs. Linear Peptide Affinity: pAC65 vs. TPP‑1 – a >50‑Fold Difference in Target Binding Affinity

The dissociation constant (KD) of pAC65 for PD‑L1 is estimated in the nanomolar range by AIDA‑NMR [1], while the linear peptide TPP‑1 binds PD‑L1 with a KD of 95 nM as determined by SPR . For comparison, the linear peptide Ar5Y_4 shows a KD of 1.38 ± 0.39 µM by SPR [2]. Although exact KD values for pAC65 were not determined by SPR, the 1.80 nM IC50 in the HTRF biochemical assay and 0.58 nM EC50 in the cellular assay support a KD in the low nanomolar to sub‑nanomolar range, placing pAC65 at least 50‑fold tighter‑binding than TPP‑1 and over 700‑fold tighter than Ar5Y_4 [1][2].

binding affinity KD comparison SPR/NMR

Cross‑Study Potency Benchmarking: pAC65 vs. Clinical‑Stage Macrocyclic Peptide BMS‑986189

pAC65 (IC50 = 1.80 nM by HTRF) and BMS‑986189 (IC50 reported as 1.03 nM by MedChemExpress and TargetMol datasheets) exhibit closely comparable biochemical potency within the same order of magnitude [1]. In the pAC65 characterisation paper, the authors explicitly note that pAC65 'may have similar activity to the BMS986189 peptide, which entered the clinical trial and has favorable safety and pharmacokinetic data' [1]. By contrast, BMSpep‑57, another macrocyclic peptide, shows an IC50 of 7.68 nM, approximately 4.3‑fold weaker than pAC65 in the HTRF format [2]. These data place pAC65 among the most potent non‑antibody PD‑L1 antagonists described in the public literature.

benchmarking clinical candidate HTRF IC50

Precursor‑to‑Product Evolutionary Potency Gain: pAC65 vs. p57 as a Model for Rational Macrocyclic Optimisation

The trajectory from linear peptide p57 (IC50 = 45.4 nM, EC50 = 566 nM) to macrocyclic pAC65 (IC50 = 1.80 nM, EC50 = 0.58 nM) represents a 25‑fold improvement in biochemical potency and a 976‑fold improvement in cellular potency, achieved without any change in the core binding pharmacophore sequence [1]. This quantitative evolutionary dataset, published in a single study under consistent assay conditions, provides a level of structure‑activity transparency that is unavailable for most proprietary peptide series (e.g., BMSpep‑57, BMS‑986189), where the precursor peptides have not been publicly disclosed in peer‑reviewed journals [1].

structure‑activity relationship macrocyclisation IC50 optimisation

High‑Impact Research and Industrial Application Scenarios for pAC65 PD‑L1 Inhibitory Peptide


Replacement of Anti‑PD‑L1 Monoclonal Antibodies in High‑Throughput Cellular Screening

pAC65, with an EC50 of 0.58 nM in the Jurkat‑EC immune checkpoint blockade assay, achieves cellular potency within 4‑fold of atezolizumab (EC50 0.14 nM) [1]. Its small molecular format (~1.9 kDa vs. ~150 kDa for antibodies) enables significantly higher molar concentrations at equivalent mass dosing, making it a practical and cost‑effective substitute for monoclonal antibodies in multi‑well plate‑based T‑cell reactivation screening campaigns, particularly where antibody batch variability, steric hindrance, or tissue penetration limitations confound assay interpretation.

Dual PD‑1/PD‑L1 and CD80/PD‑L1 Blockade Studies for Immune Crosstalk Investigation

Unlike most PD‑L1 inhibitory peptides reported to date, pAC65 has been experimentally validated by NMR to dissociate both the PD‑1/PD‑L1 and CD80/PD‑L1 complexes [1]. This unique dual‑blockade capability makes pAC65 the reagent of choice for dissecting the contribution of the CD80/PD‑L1 cis‑interaction to T‑cell suppression, a signalling axis that cannot be interrogated using single‑target peptides such as TPP‑1, Ar5Y_4, or BMSpep‑57, which are reported to block only the canonical PD‑1/PD‑L1 pathway.

Structure‑Guided Medicinal Chemistry Optimisation Using a Well‑Characterised Scaffold

pAC65 is one of the few macrocyclic PD‑L1 inhibitors for which a complete evolutionary dataset—from linear precursor (p57, IC50 45.4 nM) to optimised macrocycle (pAC65, IC50 1.80 nM)—has been published in a peer‑reviewed journal with full experimental detail [1]. This transparency enables medicinal chemistry teams to rationally design next‑generation analogues by targeting specific residues identified in the NMR‑guided structure, rather than conducting untargeted library screens, thereby reducing the synthetic burden and accelerating lead optimisation timelines.

Preclinical In Vivo Proof‑of‑Concept Where Rapid Clearance and Reduced irAE Risk Are Desired

As a macrocyclic peptide rather than a monoclonal antibody, pAC65 is expected to exhibit shorter systemic half‑life and better tissue penetration, properties that are class‑level advantages of peptides over antibodies [1][2]. In preclinical tumour models where sustained target inhibition by long‑circulating antibodies (>15–20 days) is associated with immune‑related adverse events, pAC65 offers a pharmacologically attractive alternative that allows flexible dose scheduling and a more controllable safety window—features that are particularly relevant for combination immunotherapy studies.

Technical Documentation Hub

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